molecular formula C18H25N7O B2506899 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 2415624-44-9

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine

Cat. No.: B2506899
CAS No.: 2415624-44-9
M. Wt: 355.446
InChI Key: RTYDOKILZNEPIW-UHFFFAOYSA-N
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Description

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholine ring attached to a pyridazinyl group, which is further connected to a piperazinyl group substituted with an ethylpyrimidinyl moiety. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 6-ethylpyrimidin-4-amine with piperazine to form 4-(6-ethylpyrimidin-4-yl)piperazine. This intermediate is then reacted with 6-chloropyridazine under specific conditions to yield the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography. The use of automated systems ensures consistent quality and scalability of production.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of catalysts like Pd/C.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be substituted with different functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: H₂ gas with Pd/C catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of amines or alcohols.

Scientific Research Applications

4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may act as an inhibitor of certain enzymes involved in disease pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{6-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl}morpholine apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

4-[6-[4-(6-ethylpyrimidin-4-yl)piperazin-1-yl]pyridazin-3-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-2-15-13-18(20-14-19-15)24-7-5-23(6-8-24)16-3-4-17(22-21-16)25-9-11-26-12-10-25/h3-4,13-14H,2,5-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYDOKILZNEPIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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